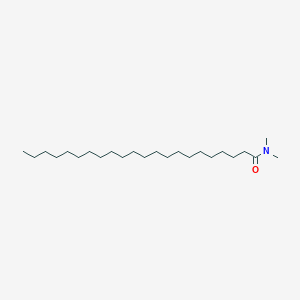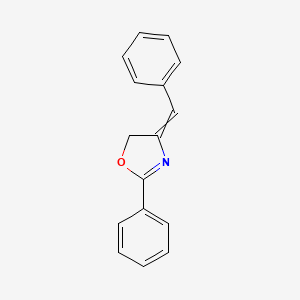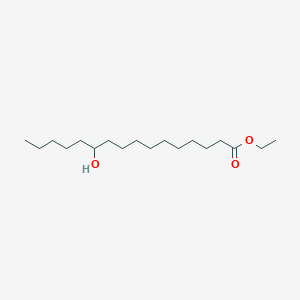
1-Methyl-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3H-phenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine family. This compound is characterized by its tricyclic structure, which includes an oxygen and nitrogen atom in the central ring. Phenoxazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3H-phenoxazin-3-one can be synthesized through several methods. One common approach involves the oxidative cyclocondensation of o-aminophenols. This reaction can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions typically involve moderate temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using alkylating agents or halogenated compounds.
Major Products: The major products formed from these reactions include various substituted phenoxazines, which can exhibit different physical and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
1-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets. For instance, it can bind to histone deacetylases, affecting gene expression by altering the acetylation status of histone proteins . This interaction can lead to changes in cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Phenoxazine: The parent compound of 1-Methyl-3H-phenoxazin-3-one, known for its use in dyes and pigments.
2-Amino-3H-phenoxazin-3-one: A derivative with significant biological activity, including anticancer properties.
7-Hydroxy-3H-phenoxazin-3-one: Used as a redox indicator and in cell viability assays.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent dye and its potential therapeutic applications make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
74683-32-2 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3 |
Clé InChI |
OCXVSBGNBAKNIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


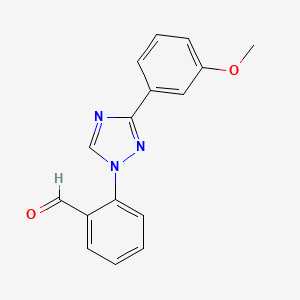
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
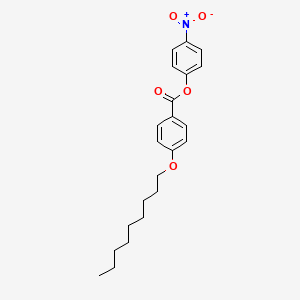
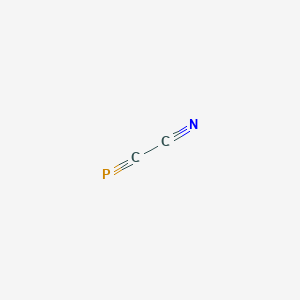

![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
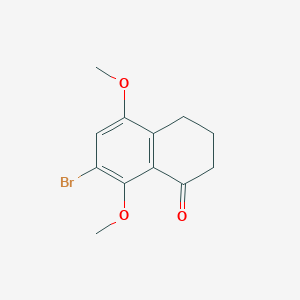
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

